1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester
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Overview
Description
1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is characterized by the presence of an indole ring, which is a significant heterocyclic system in natural products and drugs . The compound is used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester involves several steps. One common method includes the reaction of indole-3-acetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Medicine: Research explores its potential therapeutic applications due to its biological activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. As a derivative of indole-3-acetic acid, it may influence plant growth by modulating auxin pathways . In biological systems, it can interact with various receptors and enzymes, leading to diverse biological effects .
Comparison with Similar Compounds
1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester can be compared with other indole derivatives such as:
Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.
Indole-3-butyric acid: Another plant hormone with similar biological activities.
Indole-3-propionic acid: Known for its antioxidant properties. The uniqueness of this compound lies in its specific ester functional group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-12(15)7-9-8-14(13(16)18-2)11-6-4-3-5-10(9)11/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOYWPVEKTUJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(C2=CC=CC=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441481 |
Source
|
Record name | 1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174319-54-1 |
Source
|
Record name | 1H-Indole-3-acetic acid, 1-(methoxycarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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